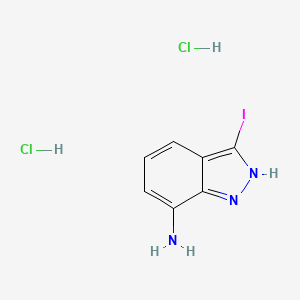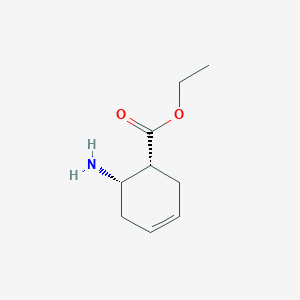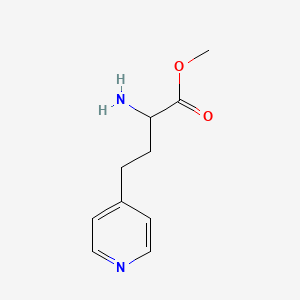
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dihydroisoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinolinone core is replaced by an amino group.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an ethylene oxide reacts with the isoquinolinone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, where the carbonyl group in the isoquinolinone core is reduced to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: The major product is 7-Amino-2-(2-carboxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Reduction: The major product is 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-ol.
Substitution: The major products depend on the substituent introduced, such as 7-Halo-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one or 7-Alkyl-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
科学研究应用
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one: can be compared with other isoquinolinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
7-amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-1-8-3-4-13(5-6-14)11(15)10(8)7-9/h1-2,7,14H,3-6,12H2 |
InChI 键 |
JFPKGBMHIYXVOE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


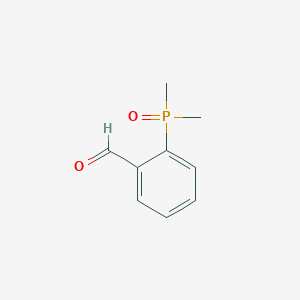
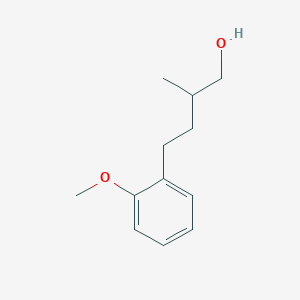
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
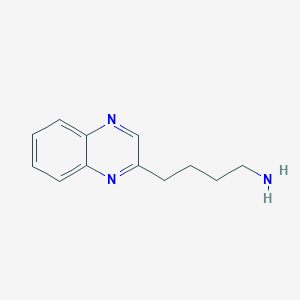
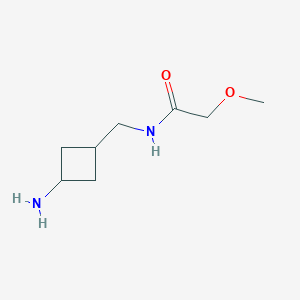
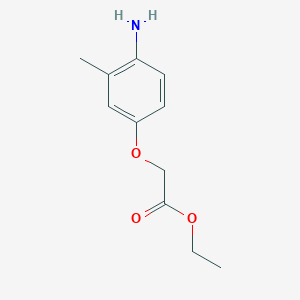
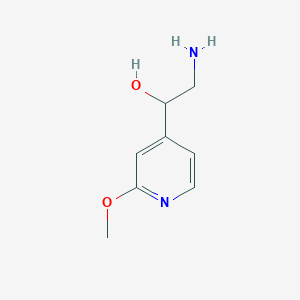
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)
